1-Piperidinecarbonyl chloride
Overview
Description
1-Piperidinecarbonyl chloride is a chemical compound of interest due to its applications in the synthesis of various organic molecules. It serves as an intermediate in the preparation of functionalized piperidines, which are significant in medicinal chemistry and materials science.
Synthesis Analysis
1-Piperidinecarbonyl chloride can be synthesized through various methods, including the conversion of 1,3-dicarbonyl compounds to highly functionalized piperidines using catalytic amounts of bromodimethylsulfonium bromide (Khan, Parvin, & Choudhury, 2008). This process involves multi-component reactions that allow for the facile access to these functionalized compounds.
Molecular Structure Analysis
The molecular structure of related piperidine compounds has been extensively studied. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveals detailed information on how functional groups influence the overall molecular conformation (Khan, Ibrar, Lal, Altaf, & White, 2013).
Scientific Research Applications
Drug Development : It's used in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This synthesis involves a tandem Heck-lactamization and a highly chemoselective Grignard addition (Chung et al., 2006).
Neurotransmitter Analysis : Piperidine is considered a putative neurotransmitter. A method for its sensitive determination, essential for evaluating its physiological role, has been developed using derivatization with 5-di-n-butylaminonaphthalene-1-sulphonyl chloride (Seiler & Schneider, 1974).
Synthesis of Antimicrobial Agents : Piperidine derivatives have been synthesized for antimicrobial applications. For example, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones exhibit significant potency against gram-positive bacteria and fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Central Nervous System Research : Various 1-arylcyclohexylamines, synthesized from 1-piperidinocyclohexanecarbonitrile, were evaluated as central nervous system depressants. These compounds showed cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Sulphur-Transfer Reactions : Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulphur-transfer reagent in reactions with diamines to prepare sulphur–nitrogen heterocycles (Bryce, 1984).
Catalysis in Organic Synthesis : Trityl chloride, similar in structure to 1-Piperidinecarbonyl chloride, has been used as an organic catalyst for the synthesis of highly substituted piperidines (Sajadikhah et al., 2014).
Anti-HIV Agents : Nordihydroguaiaretic acid derivatives, created through a reaction with 1-piperidinecarbonyl chloride, have shown promising activity against HIV (Hwu, Hsu, & Huang, 2008).
Pest Control : 1-(1-Methyl-propoxycarbonyl)-2-(2-hydroxyethyl)-piperidine, a derivative, has been studied for its use as an insect repellent (Wahle et al., 1999).
Safety And Hazards
1-Piperidinecarbonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges. It is known to cause severe skin burns and eye damage. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Relevant Papers While specific papers on 1-Piperidinecarbonyl chloride were not found, there are numerous papers on piperidine derivatives and their synthesis and pharmacological applications . These could provide valuable insights into the potential uses and future directions for 1-Piperidinecarbonyl chloride.
properties
IUPAC Name |
piperidine-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDXOOJPDHKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287307 | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarbonyl chloride | |
CAS RN |
13939-69-0 | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13939-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Piperidinecarbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLE3AUF3ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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